molecular formula C17H23ClN2O3 B367560 Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate CAS No. 428840-79-3

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate

Cat. No.: B367560
CAS No.: 428840-79-3
M. Wt: 338.8g/mol
InChI Key: QLPHPTMTNGKARV-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    4-Chlorophenylamino derivatives: Compounds with the 4-chlorophenylamino group exhibit similar reactivity but may have different pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

428840-79-3

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8g/mol

IUPAC Name

ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-7-10-20(11-8-13)12-9-16(21)19-15-5-3-14(18)4-6-15/h3-6,13H,2,7-12H2,1H3,(H,19,21)

InChI Key

QLPHPTMTNGKARV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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